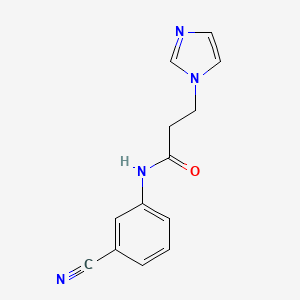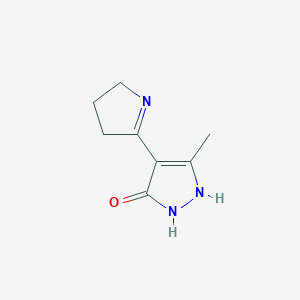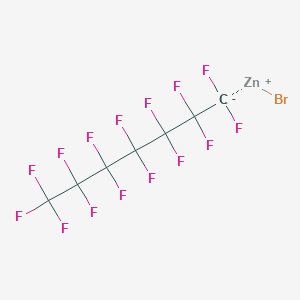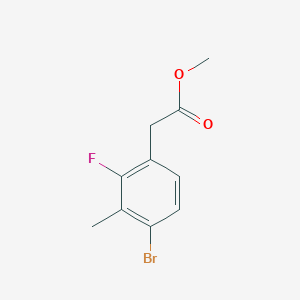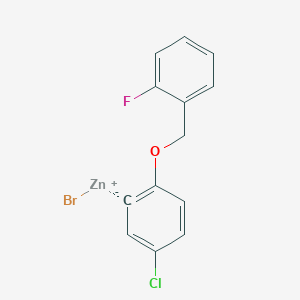
3-Chloro-6-(2'-fluorobenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(2’-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2’-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-Chloro-6-(2’-fluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Chloro-6-(2’-fluorobenzyloxy)phenyl bromide+Zn→3-Chloro-6-(2’-fluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-(2’-fluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as oxidative addition and transmetalation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in a solvent like THF or dimethylformamide (DMF) at elevated temperatures.
Oxidative Addition: This step involves the addition of the organozinc reagent to a palladium(0) complex, forming a palladium(II) complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
3-Chloro-6-(2’-fluorobenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(2’-fluorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The organozinc reagent reacts with a palladium(0) complex, forming a palladium(II) complex.
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final product and regenerating the palladium(0) catalyst.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-(2’-fluorobenzyloxy)phenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
2-Chloro-6-fluorobenzyl bromide: A related compound used as a building block in organic synthesis.
Uniqueness
3-Chloro-6-(2’-fluorobenzyloxy)phenylzinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in organic synthesis, particularly in the pharmaceutical and materials science industries.
Propiedades
Fórmula molecular |
C13H9BrClFOZn |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-4-[(2-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15;;/h1-7H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
OXYYUERSDJNTDU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)COC2=[C-]C=C(C=C2)Cl)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)

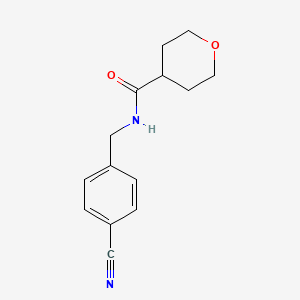

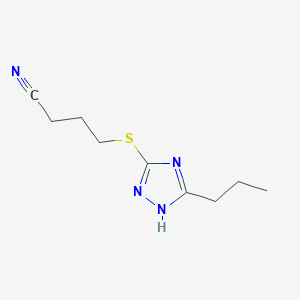
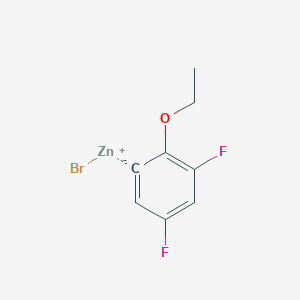
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
